molecular formula C8H9NO2S B14837289 2-Hydroxy-6-(methylthio)benzamide

2-Hydroxy-6-(methylthio)benzamide

Cat. No.: B14837289
M. Wt: 183.23 g/mol
InChI Key: ASOZEEZLPAPAMH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Hydroxy-6-(methylthio)benzamide ( 1243391-49-2) is an organic compound with the molecular formula C 9 H 11 NO 2 S and a molecular weight of 197.25 g/mol . This benzamide derivative features a hydroxy group ortho to the carboxamide function, a configuration often associated with specific chemical and biological properties. Research Context and Potential Applications While the specific applications for this compound are an active area of investigation, related 2-hydroxybenzamide scaffolds are of significant interest in medicinal chemistry research. Scientific literature indicates that compounds containing the N-benzoyl-2-hydroxybenzamide pharmacophore have been explored for their antibacterial properties, where the 2-hydroxy group acts as a hydrogen bond donor and is critical for activity . Furthermore, various benzamide derivatives are extensively studied in drug discovery for a range of therapeutic targets, such as histone deacetylase (HDAC) inhibition and as multifunctional agents for complex diseases . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening programs. Usage Note This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-hydroxy-6-methylsulfanylbenzamide

InChI

InChI=1S/C8H9NO2S/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4,10H,1H3,(H2,9,11)

InChI Key

ASOZEEZLPAPAMH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(methylsulfanyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and a simple procedure.

Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-6-(methylsulfanyl)benzamide are not extensively documented, the general approach involves the use of green chemistry principles to ensure sustainability and efficiency. The use of reusable catalysts and ultrasonic irradiation are key components of these methods.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions typically involve the use of nucleophiles and appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Hydroxy-6-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-Hydroxy-6-(methylthio)benzamide and related benzamide derivatives:

Compound Substituents Molecular Weight (g/mol) Biological Activity Primary Application
This compound -OH (C2), -SCH₃ (C6) ~183.2 (estimated) Not fully characterized Research compound
Darexaban (YM150) -OCH₃ (C4), diazepane ring 481.58 Factor Xa inhibition (IC₅₀ = 0.6 nM) Anticoagulant therapy
Amisulpride -SO₂NH₂ (C2), -OCH₂CH₂N(CH₃)₂ (C5) 369.48 Dopamine D2/D3 receptor antagonism Antipsychotic agent
Sulpiride -SO₂NH₂ (C2), -OCH₂CH₂N(CH₃)₂ (C5) 341.43 Dopamine D2 receptor antagonism Gastroprokinetic/antipsychotic

Key Observations:

  • Substituent Effects: The methylthio group in this compound distinguishes it from anticoagulants like Darexaban (which features a methoxy group and a diazepane ring) and neuroleptics like amisulpride/sulpiride (which contain sulfonamide and alkylamine moieties). These substituents dictate target selectivity; for example, Darexaban’s diazepane ring enhances binding to Factor Xa’s S4 pocket .
  • Bioactivity: Unlike Darexaban, which shows potent anticoagulant activity, this compound’s lack of a heterocyclic extension likely limits its applicability in coagulation pathways. Its hydroxy and methylthio groups may instead favor interactions with metalloenzymes or redox-sensitive targets.

Physicochemical Properties

  • Stability: Thioether linkages (e.g., -SCH₃) are less prone to oxidative degradation than thiol (-SH) groups, offering metabolic advantages over compounds like 2-mercaptobenzamide derivatives.

Analytical Challenges

Benzamide derivatives often exhibit similar chromatographic and spectral properties, complicating differentiation in forensic or pharmacological studies . For instance, amisulpride and sulpiride require high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) for unambiguous identification due to minor structural variations. Similar challenges may apply to this compound when analyzing complex biological matrices.

Research Implications

The structural uniqueness of this compound warrants further investigation into its pharmacokinetic and pharmacodynamic profiles. Comparative studies with Darexaban could elucidate the role of sulfur-containing substituents in modulating Factor Xa affinity, while parallels with neuroleptic benzamides may reveal novel central nervous system (CNS) targets.

References
Hirayama F. et al., J. Med. Chem. 2011 (Darexaban’s anticoagulant mechanism).
Toschi V. et al., Br. J. Clin. Pharmacol. 2011 (Factor Xa inhibitors). Forensic analysis of benzamide derivatives (neuroleptics).

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Hydroxy-6-(methylthio)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Esterification : Start with salicylic acid derivatives and introduce the methylthio group via nucleophilic substitution. Use strong acid catalysts (e.g., H₂SO₄) and optimize temperature (60–80°C) and solvent polarity (e.g., methanol or DMF) to enhance yield .
  • Chlorination-Substitution : Adapt methods from rhodium complex synthesis (e.g., chlorination of 4-methylthiobenzoic acid followed by amine substitution). Purify intermediates via protonation-precipitation cycles to remove byproducts .
  • Validation : Monitor reactions with TLC or HPLC, and characterize products via melting point and NMR.

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodology :

  • X-ray Crystallography : Resolve bond lengths and angles for the methylthio and hydroxy groups, as demonstrated in structurally analogous benzamide derivatives .
  • NMR/IR : Use 1H^1H-NMR to confirm aromatic proton environments (δ 6.5–7.5 ppm for ortho-substituted benzene) and IR to identify O–H (3200–3600 cm1^{-1}) and C=O (1680–1700 cm1^{-1}) stretches.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. How should researchers design initial biological activity assays for this compound?

  • Methodology :

  • In Vitro Enzyme Assays : Test inhibition of target enzymes (e.g., Factor Xa or HDACs) using fluorogenic substrates. Include positive controls (e.g., Darexaban for Factor Xa) and dose-response curves (1 nM–100 µM) to determine IC₅₀ values .
  • Cellular Models : Use cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity (via MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

  • Methodology :

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing methylthio with ethoxy or amino groups) using palladium-catalyzed cross-coupling or reductive amination .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Factor Xa). Validate with experimental IC₅₀ values .
  • QSAR Modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity.

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodology :

  • Triangulation : Combine in vitro, in vivo, and in silico data to identify confounding variables (e.g., solubility differences in cell vs. enzyme assays) .
  • Replicate Studies : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include internal controls.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers.

Q. How can researchers optimize pharmacokinetic properties while retaining bioactivity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters or amides) to improve solubility. Monitor stability in simulated gastric fluid (pH 1.2) and plasma .
  • Metabolic Profiling : Use LC-MS to identify major metabolites in liver microsomes. Adjust substituents to block CYP450-mediated oxidation .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services for incineration .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using vermiculite.

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodology :

  • Detailed Documentation : Record exact molar ratios, solvent grades, and reaction times. Publish protocols in open-access repositories (e.g., protocols.io ).
  • Collaborative Validation : Share samples with independent labs for replication studies. Use standardized characterization methods (e.g., USP guidelines for HPLC) .

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